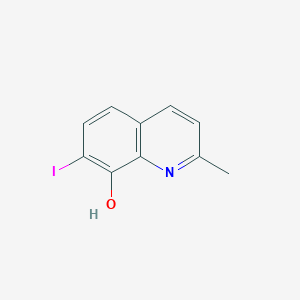

7-Iodo-2-methylquinolin-8-ol

Description

Historical Context and Evolution of Quinoline (B57606) Chemistry

The journey of quinoline chemistry began in 1834 when it was first isolated from coal tar by the German chemist Friedlieb Ferdinand Runge. nih.govwikipedia.org Initially named "leukol," its identity was further clarified in 1842 when Charles Gerhardt obtained a related compound through the distillation of quinine (B1679958), leading to the name "quinoline." wikipedia.org This early association with the antimalarial alkaloid quinine foreshadowed the immense role the quinoline scaffold would play in medicinal chemistry. numberanalytics.comresearchgate.net

Throughout the 19th and 20th centuries, research into quinoline chemistry flourished. The development of synthetic methods, such as the Skraup and Doebner-von Miller reactions, provided chemists with the tools to create a diverse array of quinoline derivatives. nih.gov This led to the discovery of numerous biologically active compounds, including the synthetic antimalarials chloroquine (B1663885) and primaquine, which became crucial in the global fight against malaria. researchgate.netglobalresearchonline.net The versatility of the quinoline ring system, allowing for a wide range of chemical modifications, has cemented its status as a "privileged scaffold" in medicinal chemistry. researchgate.net Beyond medicine, quinoline derivatives have found applications as precursors for agrochemicals, dyes, and various materials. numberanalytics.com

Significance of the 8-Hydroxyquinoline (B1678124) Scaffold in Chemical Biology and Materials Science

The 8-hydroxyquinoline (also known as oxine or 8-quinolinol) scaffold is a particularly important class of quinoline derivatives. mdpi.comnih.gov This bicyclic compound, consisting of a pyridine (B92270) ring fused to a phenol (B47542) ring with the hydroxyl group at the eighth position, possesses a unique set of properties that make it highly valuable in both chemical biology and materials science. mdpi.comscispace.com

In the realm of chemical biology , the 8-hydroxyquinoline moiety is renowned for its ability to chelate metal ions. nih.govresearchgate.net The proximity of the nitrogen atom and the hydroxyl group allows it to form stable complexes with a variety of metal cations. researchgate.net This metal-binding capability is central to its diverse biological activities, which include antimicrobial, anticancer, antifungal, and antiviral effects. mdpi.comnih.gov For instance, derivatives like 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol) have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's by modulating metal ion homeostasis in the brain. nih.govtandfonline.comnih.gov The ability of 8-hydroxyquinoline derivatives to interact with metalloenzymes has also made them a focus of research for developing enzyme inhibitors. nih.gov

In materials science , the 8-hydroxyquinoline scaffold is a key component in the development of advanced materials. Its metal complexes often exhibit strong fluorescence, making them suitable for use as fluorescent chemosensors for the detection of metal ions. scispace.comresearchgate.net Furthermore, certain 8-hydroxyquinoline derivatives, particularly their aluminum complexes, are utilized as electron carriers in organic light-emitting diodes (OLEDs). scispace.comresearchgate.net The structural rigidity and photophysical properties of these compounds are critical for their performance in such applications.

Rationale for Investigating 7-Iodo-2-methylquinolin-8-ol as a Distinct Quinoline Derivative

The specific investigation of this compound is driven by the desire to fine-tune the properties of the 8-hydroxyquinoline scaffold through strategic substitution. The introduction of different functional groups at various positions on the quinoline ring can significantly alter the molecule's electronic properties, steric profile, and biological activity. researchgate.net

The rationale for studying this particular derivative can be broken down by its constituent modifications:

The 2-methyl group: The presence of a methyl group at the C-2 position can influence the molecule's lipophilicity and its interaction with biological targets. rsc.org In some contexts, this substitution has been shown to affect the mechanism of action of quinoline-based compounds. acs.org

The 7-iodo group: Halogenation, particularly at the C-7 position, is a common strategy in medicinal chemistry to modulate a compound's properties. The iodine atom is a large, lipophilic, and electron-withdrawing substituent that can enhance membrane permeability and introduce new potential interactions with biological macromolecules. nih.govacs.org The position of the substituent is crucial; for instance, 7-substituted isomers of 2-methylquinolin-8-ol generally exhibit higher cell permeability compared to their 5- and 6-substituted counterparts. nih.gov

The 8-hydroxyl group: This group is fundamental to the chelating properties of the molecule, which is often a primary driver of its biological activity. mdpi.comnih.gov

The combination of these specific substituents in this compound creates a unique chemical entity with a distinct set of physicochemical properties that warrant investigation for potential applications in areas such as drug discovery and materials science.

Overview of Research Directions and Key Scientific Contributions

Research into this compound and related compounds has primarily focused on their synthesis and potential as bioactive agents. Synthetic routes often involve the modification of a pre-existing quinoline scaffold. researchgate.net For example, the synthesis of 7-iodo-8-hydroxyquinoline derivatives has been achieved through the reaction of 8-hydroxy-7-iodoquinoline-5-sulfonyl chloride with various amines. researchgate.net

A key area of investigation is the exploration of its potential as an antimicrobial and anticancer agent. The 8-hydroxyquinoline scaffold is known to be a pharmacophore with a range of biological activities, and modifications at the C-7 position are a strategy to develop more potent drugs. researchgate.netmdpi.com For instance, studies on related 7-substituted quinolin-8-ol derivatives have demonstrated their potential as antibacterial agents. researchgate.net

Furthermore, the physicochemical properties of substituted 2-methylquinolin-8-ol isomers, including this compound, have been a subject of study to understand how subtle structural changes influence properties like cell permeability. nih.govacs.org These studies provide valuable insights for the rational design of new drug candidates. While specific research solely dedicated to this compound may be part of broader studies on quinoline derivatives, the collective findings on related structures underscore the importance of investigating this distinct compound.

Compound Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₈INO |

| Molar Mass | 269.08 g/mol |

Structure

3D Structure

Propriétés

Numéro CAS |

37026-25-8 |

|---|---|

Formule moléculaire |

C10H8INO |

Poids moléculaire |

285.08 g/mol |

Nom IUPAC |

7-iodo-2-methylquinolin-8-ol |

InChI |

InChI=1S/C10H8INO/c1-6-2-3-7-4-5-8(11)10(13)9(7)12-6/h2-5,13H,1H3 |

Clé InChI |

ZLUMCQZPYADRED-UHFFFAOYSA-N |

SMILES canonique |

CC1=NC2=C(C=C1)C=CC(=C2O)I |

Origine du produit |

United States |

Synthetic Methodologies for 7 Iodo 2 Methylquinolin 8 Ol and Its Analogues

Strategic Retrosynthetic Analysis of the 7-Iodo-2-methylquinolin-8-ol Scaffold

A retrosynthetic analysis of this compound reveals that the primary disconnection points are the carbon-iodine bond at the C-7 position and the bonds forming the quinoline (B57606) ring. This suggests a synthetic pathway that begins with the construction of the core 2-methylquinolin-8-ol scaffold, followed by a regioselective iodination step. The 2-methylquinolin-8-ol itself can be conceptually disassembled into simpler aniline (B41778) and carbonyl precursors through established quinoline syntheses.

Precursor Synthesis and Functional Group Transformations

The synthesis of the key precursor, 2-methylquinolin-8-ol, often starts from readily available anilines and carbonyl compounds. chemimpex.comnih.gov For instance, the reaction of 2-aminophenol (B121084) with crotonaldehyde (B89634) is a common route. Functional group transformations may be necessary to introduce or modify substituents on the aniline or carbonyl precursors to ultimately afford the desired substitution pattern on the quinoline ring.

Cyclization Reactions for Quinoline Ring Formation

Several classical named reactions are employed for the construction of the quinoline ring system. These methods offer versatility in accessing a wide range of substituted quinolines. nih.govresearchgate.net

Key Cyclization Reactions:

Combes Synthesis: This reaction involves the condensation of an aniline with a β-diketone, followed by acid-catalyzed cyclization to yield a substituted quinoline. iipseries.orgpharmaguideline.com

Doebner-von Miller Reaction: Aniline reacts with an α,β-unsaturated aldehyde or ketone to form quinoline derivatives. pharmaguideline.comijpsjournal.com

Friedländer Synthesis: This method involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as an aldehyde or ketone, to produce a quinoline. pharmaguideline.comrsc.org

Camps Cyclization: An o-acylaminoacetophenone is transformed into two different hydroxyquinolines using a hydroxide (B78521) ion. wikipedia.org

Pfitzinger Reaction: Isatin reacts with a carbonyl compound in the presence of a strong base to produce 2,3-disubstituted quinoline-4-carboxylic acids. iipseries.orgpharmaguideline.com

The choice of cyclization reaction often depends on the desired substitution pattern and the availability of starting materials. For the synthesis of 2-methylquinolin-8-ol, methods that allow for the introduction of a methyl group at the 2-position and a hydroxyl group at the 8-position are particularly relevant.

Regioselective Iodination Techniques at the C-7 Position

Once the 2-methylquinolin-8-ol scaffold is in hand, the next crucial step is the regioselective introduction of an iodine atom at the C-7 position. The hydroxyl group at C-8 and the nitrogen atom in the quinoline ring direct electrophilic substitution primarily to the C-5 and C-7 positions.

Common iodination methods include electrophilic aromatic substitution using iodine in the presence of an oxidizing agent. evitachem.com A general method for the metal-free, regioselective C-H halogenation of 8-substituted quinolines has been developed, which can be applied for iodination. rsc.orgresearchgate.net For instance, 7-iodoquinolin-8-ol (B3281619) can be prepared using N-iodosuccinimide (NIS) in chloroform. rsc.org

High-Yield Synthetic Routes and Optimization Protocols

Optimizing reaction conditions is crucial for achieving high yields in the synthesis of this compound. This includes fine-tuning parameters such as solvent, temperature, catalyst, and reaction time. For example, in the synthesis of quinoline derivatives, optimization of catalyst loading and reaction temperature can significantly improve yields. gla.ac.uk Microwave-assisted synthesis has also been shown to accelerate reaction times and improve yields in some cases. researchgate.net

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. ijpsjournal.comnih.gov Green chemistry principles are being applied to the synthesis of quinolines to reduce waste, use less hazardous reagents, and improve energy efficiency. nih.govresearchgate.netrsc.org

Examples of Green Approaches:

Use of Greener Solvents: Replacing hazardous organic solvents with water or other environmentally benign alternatives. researchgate.netrsc.org

Catalysis: Employing reusable and non-toxic catalysts, such as nanocatalysts or formic acid, to improve reaction efficiency and reduce waste. nih.govijpsjournal.com

Energy Efficiency: Utilizing methods like microwave or ultrasound-assisted synthesis to reduce energy consumption and reaction times. ijpsjournal.comnih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. rsc.org

One notable green method is the electrochemical Friedländer reaction, which uses electricity instead of hazardous chemical reductants. This method operates under mild, aqueous conditions, utilizes recyclable electrodes, and achieves high atom economy. rsc.org

Parallel Synthesis and Combinatorial Libraries for Analog Generation

The quinoline scaffold is a common feature in many biologically active compounds. nih.gov To explore the structure-activity relationships (SAR) of this compound, chemists often synthesize libraries of related analogs. Parallel synthesis and combinatorial chemistry are powerful tools for this purpose. nih.govacs.orggoogle.com

These techniques allow for the rapid generation of a large number of compounds by systematically varying the substituents on the quinoline core. nih.govnih.govbohrium.com For example, different anilines and carbonyl compounds can be used in the initial cyclization reactions to create a diverse set of quinoline backbones. acs.orgscielo.br Subsequently, various functional groups can be introduced at different positions, including the C-7 position, to build a comprehensive library of analogs for biological screening. nih.gov The development of polymer-supported catalysts has further facilitated the high-throughput synthesis of quinoline libraries. acs.org

Below is an interactive table summarizing various synthetic approaches for quinoline derivatives.

| Synthetic Approach | Key Features | Advantages | Reference(s) |

| Combes Synthesis | Condensation of anilines and β-diketones. | Good for 2,4-disubstituted quinolines. | iipseries.org, pharmaguideline.com |

| Doebner-von Miller | Reaction of anilines with α,β-unsaturated carbonyls. | Versatile for various substitutions. | ijpsjournal.com, pharmaguideline.com |

| Friedländer Synthesis | Condensation of o-aminoaryl aldehydes/ketones with α-methylene compounds. | Good for 2-substituted quinolines. | rsc.org, pharmaguideline.com |

| Green Chemistry | Use of eco-friendly reagents, solvents, and energy sources. | Sustainable, reduced waste. | rsc.org, nih.gov, ijpsjournal.com, nih.gov, researchgate.net |

| Parallel Synthesis | Rapid generation of analog libraries. | Efficient for SAR studies. | nih.gov, nih.gov, bohrium.com |

Coordination Chemistry of 7 Iodo 2 Methylquinolin 8 Ol

Ligand Properties of 7-Iodo-2-methylquinolin-8-ol: Chelation Modes and Binding Sites

This compound functions as a bidentate ligand, coordinating to metal ions through the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the deprotonated hydroxyl group. This chelation forms a stable five-membered ring with the metal center, a characteristic feature of 8-hydroxyquinoline (B1678124) and its derivatives. nih.govtandfonline.comrsc.orgdovepress.comscispace.com The presence of the methyl group at the 2-position and the iodo group at the 7-position can influence the ligand's electronic properties and steric hindrance, which in turn affects the stability and geometry of the resulting metal complexes.

The primary binding sites are:

Quinoline Nitrogen: The lone pair of electrons on the nitrogen atom acts as a Lewis base, donating electron density to the metal ion.

Phenolic Oxygen: The deprotonation of the hydroxyl group at the 8-position creates a phenolate (B1203915) oxygen, which forms a strong coordinate bond with the metal ion. dovepress.com

The formation of these metal-ligand bonds is a critical aspect of its coordination chemistry, leading to the creation of neutral or charged complex species depending on the metal ion's oxidation state and the reaction stoichiometry.

Formation of Metal Chelates with Transition Metals

This compound readily forms complexes with a wide array of transition metals. The nature of these complexes, including their stoichiometry and coordination geometry, is influenced by the specific metal ion involved.

Complexation with First-Row Transition Metals (e.g., Fe, Cu, Zn)

Complexes of 8-hydroxyquinoline derivatives with first-row transition metals have been extensively studied. For instance, clioquinol (B1669181) (5-chloro-7-iodo-8-hydroxyquinoline), a closely related compound, forms complexes with Mn, Fe, Co, Ni, Cu, and Zn. researchgate.net The composition of these complexes can vary, with examples such as [M(CQ)2(H2O)2] for Mn and Zn, and [M(CQ)2] for Fe, Co, Ni, and Cu, where CQ represents the clioquinol ligand. researchgate.net It is anticipated that this compound would form analogous complexes. The binding of these metals can lead to various geometries, including square-planar and octahedral arrangements. researchgate.net For example, zinc complexes of some 8-hydroxyquinoline derivatives have been found to exhibit tetrahedral or square planar geometries. nih.gov

Complexation with Second and Third-Row Transition Metals (e.g., Ru, Pt, Au)

The coordination of 8-hydroxyquinoline derivatives extends to second and third-row transition metals. Ruthenium(II) complexes with 5-aryl-2-methylquinolin-8-ol ligands have been synthesized, demonstrating the capability of this class of ligands to coordinate with heavier transition metals. researchgate.net Similarly, platinum(II) complexes with 5,7-dihalo-2-methyl-8-quinolinol ligands have been prepared and characterized, revealing a square-planar coordination geometry around the Pt(II) center. researchgate.net Palladium(II) also forms square-planar complexes with derivatives of 8-hydroxyquinoline, such as clioquinol. researchgate.netresearchgate.net These findings suggest that this compound would also form stable complexes with these metals, likely adopting similar coordination geometries.

Complexation with Lanthanide and Actinide Elements

The interaction of 8-hydroxyquinoline derivatives with f-block elements has also been a subject of investigation. Lanthanide complexes with dihalo-substituted 8-quinolinol have been synthesized and studied. sciepub.comresearchgate.net These complexes often exhibit higher coordination numbers. For example, mononuclear lanthanide complexes with 5,7-dibromo-8-quinolinol have been reported with the general formula [Ln(BrQ)3(H2O)2]. researchgate.net The coordination chemistry of 8-hydroxyquinoline N-oxide with lanthanides has also been explored, forming dinuclear heterometallic complexes with aluminum. cnr.it While specific studies on this compound with actinides are less common in the readily available literature, the known complexing ability of 8-hydroxyquinoline derivatives with actinides suggests that such interactions are feasible. mdpi.com

Stoichiometry and Geometry of this compound Metal Complexes

The stoichiometry of metal complexes with 8-hydroxyquinoline derivatives is typically 1:2 or 1:3 (metal:ligand), depending on the coordination number and oxidation state of the metal ion. scispace.comnih.gov

1:2 Stoichiometry: Common for divalent metal ions like Cu(II), Zn(II), and Ni(II), often resulting in tetrahedral or square-planar geometries. researchgate.netnih.govcnr.it

1:3 Stoichiometry: Frequently observed with trivalent metal ions such as Fe(III) and Al(III), leading to octahedral geometries. scispace.comnih.gov

The table below summarizes the expected stoichiometries and geometries for complexes of this compound with various metal ions, based on the behavior of analogous 8-hydroxyquinoline derivatives.

| Metal Ion | Typical Stoichiometry (Metal:Ligand) | Common Coordination Geometry |

| Fe(III) | 1:3 | Octahedral nih.gov |

| Cu(II) | 1:2 | Square-planar or Distorted Tetrahedral researchgate.netcnr.it |

| Zn(II) | 1:2 | Tetrahedral or Square Planar nih.gov |

| Ru(II) | 1:2 | Octahedral (with other ligands) researchgate.net |

| Pt(II) | 1:2 | Square-planar researchgate.net |

| Lanthanide(III) | 1:3 | Higher coordination numbers (e.g., 8 or 9) researchgate.netcnr.it |

Thermodynamic and Kinetic Stability of Metal Chelates

The formation of a five-membered chelate ring imparts significant thermodynamic stability to the metal complexes of 8-hydroxyquinoline and its derivatives. researchgate.net The stability of these chelates is influenced by several factors, including the nature of the metal ion (e.g., its charge, size, and electronic configuration) and the specific substituents on the quinoline ring. The iodo and methyl groups on this compound can modulate the ligand's basicity and steric profile, thereby affecting the stability constants of its metal complexes.

The kinetic stability, or inertness, of these complexes refers to the rate at which they undergo ligand exchange reactions. While specific kinetic data for this compound complexes are not extensively detailed in the provided search results, complexes of 8-hydroxyquinoline derivatives with transition metals are generally considered to be kinetically robust. The stability of gallium(III) complexes with halogenated 8-quinolinol derivatives in DMSO has been demonstrated using NMR spectroscopy, indicating a degree of kinetic inertness. researchgate.net The thermodynamic and kinetic stability of these metal chelates are crucial for their various applications.

Redox Properties of this compound Metal Complexes

The redox behavior of metal complexes is a critical aspect of their chemical reactivity. In the case of complexes formed with this compound, the introduction of metal ions significantly influences the electron transfer properties of the ligand. This modulation of redox homeostasis is a key feature of the biological activity observed in some 8-hydroxyquinoline derivatives. nih.gov

Cyclic voltammetry (CV) is a powerful technique used to investigate the redox properties of these metal complexes. mdpi.com CV experiments on related 8-hydroxyquinoline metal complexes have revealed that the redox potentials are sensitive to the nature of the metal ion and the substituents on the quinoline ring. researchgate.net For instance, the electrochemical behavior of rhenium(I) complexes with triazole-based ligands, which share some structural similarities, shows that the electronic effect of the heterocyclic ligand influences the redox potentials. mdpi.com

In a typical CV experiment, a solution of the complex in a suitable solvent containing a supporting electrolyte is subjected to a linearly varying potential. mdpi.com The resulting current is plotted against the applied potential, providing a voltammogram that can reveal information about the reduction and oxidation potentials of the complex. mdpi.com For example, studies on related rhenium complexes have identified reduction waves that can be assigned to the Re(I)/Re(0) couple. mdpi.com The addition of substrates or changes in the solvent system, such as the addition of water, can also influence the cyclic voltammograms, providing insights into the catalytic activity of the complexes. mdpi.com

While specific cyclic voltammetry data for this compound metal complexes is not extensively detailed in the provided search results, the general principles observed for similar 8-hydroxyquinoline complexes suggest that their redox properties are tunable and play a significant role in their chemical and biological functions. nih.govmdpi.comresearchgate.net

Table 1: Illustrative Redox Potentials of Related Rhenium(I) Triazole-Based Complexes

| Complex | Reduction Potential (V vs Fc/Fc+) |

| Complex 1 (pyridyl moiety) | ~ -2.3 |

| Complex 2 (pyrimidyl moiety) | ~ -2.3 |

| Complex 3 | Anodically shifted reduction peak upon water addition |

Data adapted from studies on rhenium(I) triazole-based complexes for illustrative purposes, as specific data for this compound complexes was not available in the search results. mdpi.com

Spectroscopic Characterization of this compound Metal Chelates

The formation of metal chelates with this compound can be comprehensively studied using a variety of spectroscopic techniques. These methods provide detailed information about the structure, bonding, and electronic properties of the resulting complexes.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR are used to characterize this compound and its metal complexes. acs.org

In the ¹H NMR spectrum of related 8-hydroxyquinoline derivatives, characteristic signals for the aromatic protons of the quinoline ring are observed. nih.govmdpi.com Upon complexation with a metal ion, changes in the chemical shifts of these protons can be observed, providing evidence of coordination. The protons closest to the coordination site (the nitrogen of the quinoline ring and the oxygen of the hydroxyl group) are typically the most affected.

Similarly, the ¹³C NMR spectrum provides information about the carbon framework of the molecule. nih.govmdpi.com The chemical shifts of the carbon atoms in the quinoline ring, particularly C8 (attached to the hydroxyl group) and the carbons adjacent to the nitrogen atom, are sensitive to the coordination environment. nih.gov

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Related 8-Hydroxyquinoline Derivative

| Proton/Carbon | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-2 | 8.89 | 148.51 |

| H-3 | 7.44-7.48 | 121.35 |

| H-4 | 8.41 | 134.32 |

| C-4a | - | 117.90 |

| C-5 | - | 108.26 |

| H-6 | 7.44-7.48 | 129.77 |

| C-7 | - | 126.47 |

| C-8 | - | 152.99 |

| C-8a | - | 139.35 |

Data is for a related 8-hydroxyquinoline-derived Mannich base and is illustrative of the types of NMR data obtained. nih.gov

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and how they are affected by coordination to a metal ion.

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretching of the hydroxyl group, C=N and C=C stretching vibrations of the quinoline ring, and the C-I stretching vibration. Upon complexation, the O-H stretching band would disappear or shift significantly due to deprotonation and coordination of the oxygen atom to the metal. The C=N and C=C stretching frequencies may also shift, indicating the involvement of the quinoline nitrogen in coordination.

Studies on related iodo-quinoline derivatives have utilized FT-IR spectroscopy to confirm the presence of key functional groups. mdpi.com For instance, the IR spectrum of 6-iodo-2-methylquinoline-4-carboxylic acid shows bands at 1714 cm⁻¹ (C=O) and various bands in the 1600-1450 cm⁻¹ region corresponding to the quinoline ring vibrations. mdpi.com

While specific Raman data for this compound metal complexes is not available in the search results, this technique can provide complementary information to FT-IR, particularly for symmetric vibrations and for studying samples in aqueous solutions.

Table 3: Selected FT-IR Bands (cm⁻¹) for a Related Iodo-Quinoline Derivative

| Functional Group | Wavenumber (cm⁻¹) |

| C=O | 1714 |

| Quinoline Ring (C=C, C=N) | 1603, 1579, 1504, 1454 |

| C-I | (Typically below 700 cm⁻¹) |

Data is for 6-iodo-2-methylquinoline-4-carboxylic acid and is illustrative. mdpi.com

UV-Vis absorption and fluorescence spectroscopy are powerful techniques for studying the electronic transitions in molecules and their metal complexes. The absorption of UV or visible light by this compound and its complexes corresponds to the promotion of electrons from lower to higher energy molecular orbitals.

The UV-Vis spectrum of 8-hydroxyquinoline derivatives typically shows absorption bands arising from π→π* transitions within the quinoline ring system. nih.govrsc.org Upon complexation with a metal ion, these bands often exhibit a bathochromic (red) shift and changes in intensity. cnr.it New absorption bands, corresponding to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions, may also appear. cnr.it

For example, studies on the copper(II) complex of 5,7-dichloro-2-[(dimethylamino)methyl]quinolin-8-ol (PBT2) show a dramatic change in the UV-Vis spectrum upon addition of copper(II), with the ligand absorption bands shifting to longer wavelengths. cnr.it

Fluorescence spectroscopy can also be used to characterize these complexes. Many 8-hydroxyquinoline derivatives are fluorescent, and their emission properties can be modulated by metal ion binding. mdpi.com The fluorescence spectra of salicylaldehyde, a related compound, shows an emission band that can be compared to new compounds to understand their photophysical properties. mdpi.com

Table 4: UV-Vis Absorption Maxima (λmax, nm) for a Related 8-Hydroxyquinoline Derivative and its Copper(II) Complex

| Species | λmax (nm) |

| PBT2 (Free Ligand) | 251, 335 |

| PBT2-Cu(II) Complex | 266, 383 |

Data is for 5,7-dichloro-2-[(dimethylamino)methyl]quinolin-8-ol (PBT2). cnr.it

Mass spectrometry is a crucial analytical technique for determining the molecular weight and confirming the stoichiometry of metal complexes. Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are commonly used methods.

ESI-MS is particularly useful for studying coordination complexes in solution. It can provide information on the mass-to-charge ratio (m/z) of the intact complex, as well as any fragments that may form. For instance, ESI-MS has been used to confirm the formation of metal complexes with 8-hydroxyquinoline-derived Mannich bases. nih.gov

MALDI-Time of Flight (TOF) mass spectrometry is another powerful technique that has been used to confirm the structures of newly synthesized iodo-quinoline derivatives. mdpi.comnih.gov This method is particularly well-suited for analyzing larger molecules and can provide high-resolution mass data, allowing for the confirmation of the elemental composition of the complex. mdpi.com

While the crystal structure of 7-iodo-8-hydroxyquinoline has been reported, specific crystal structures of its metal complexes with the 2-methyl substituent were not found in the search results. researchgate.net However, the crystal structures of numerous related 8-hydroxyquinoline metal complexes have been determined, providing valuable insights into the expected coordination behavior. rsc.orgmdpi.comresearchgate.net

For example, the crystal structure of a dinuclear copper(II) complex with a different 8-hydroxyquinoline derivative shows the copper ions in a distorted square pyramidal geometry. mdpi.com In another example, a nickel(II) complex adopts an approximately five-coordinated tetragonal pyramidal geometry. mdpi.com The X-ray structure of a palladium(II) complex with 5-chloro-7-iodo-8-quinolinol reveals a square planar geometry around the palladium center. researchgate.net

These studies demonstrate that 8-hydroxyquinoline derivatives act as bidentate ligands, coordinating to the metal ion through the deprotonated phenolic oxygen and the quinoline nitrogen atom. rsc.orgmdpi.comresearchgate.net The specific coordination geometry (e.g., square planar, tetrahedral, octahedral) will depend on the metal ion, its oxidation state, and the presence of other ligands in the coordination sphere.

Table 5: Illustrative Bond Distances (Å) and Angles (°) from a Related Palladium(II) Complex

| Bond/Angle | Value |

| Pd-N(quinoline) | ~2.0 Å |

| Pd-O(phenolic) | ~2.0 Å |

| Pd-Cl | ~2.3 Å |

| O-Pd-N | ~90° |

| N-Pd-Cl | ~90° or ~180° |

Data is illustrative and based on typical values for square planar Pd(II) complexes with similar ligands. researchgate.net

Structure Activity Relationship Sar Profiling of 7 Iodo 2 Methylquinolin 8 Ol and Its Derivatives

Impact of Substituents on Quinoline (B57606) Ring System on Bioactivity

The bioactivity of 7-Iodo-2-methylquinolin-8-ol is a composite of the contributions from its 7-iodo, 2-methyl, and 8-hydroxyl groups. Alterations to any of these substituents can significantly modulate the compound's interaction with biological targets.

The presence of a halogen atom, such as iodine, at the 7-position of the quinoline ring is a significant determinant of the molecule's biological profile. Halogenation is known to increase the lipophilicity of 8-hydroxyquinoline (B1678124) (8HQ) derivatives, which can enhance their ability to cross cellular membranes and reach target sites within the brain. nih.gov

Specifically, an iodine moiety at the C-7 position has been associated with the ability of quinoline compounds to act as zinc (Zn) ionophores. nih.gov For instance, in the case of clioquinol (B1669181) (5-chloro-7-iodo-8-hydroxyquinoline), the presence of iodine at the 7-position is crucial for its function as a Zn ionophore. nih.gov It has been observed that while copper (Cu) ions can enhance the cytotoxic activity of various 8-hydroxyquinolines, the enhancement of cytotoxic activity by Zn ions is particularly associated with compounds that possess an iodine atom at the C-7 position of the quinoline ring. nih.govtandfonline.com This suggests that the 7-iodo group in this compound likely plays a pivotal role in its potential zinc-mediated biological effects.

Furthermore, small substituents at the 7-position of 8-hydroxyquinolines have been found to improve metabolic stability. nih.gov This is achieved by sterically hindering the phase II metabolism of the adjacent 8-hydroxyl group, a common site for metabolic inactivation. nih.gov Therefore, the 7-iodo group may not only influence the compound's mechanism of action but also its pharmacokinetic profile.

The methyl group at the 2-position of the quinoline ring can influence the molecule's steric and electronic properties. A study on the growth inhibitory activity of various hydroxyquinoline derivatives against intestinal bacteria indicated that the position of the hydroxyl group was more critical than the presence of a methyl group. nih.gov However, in other contexts, the introduction of a methyl group can have a more pronounced effect.

For example, in a study of cytoprotective 8-hydroxyquinoline Betti products, the C-2 methylated variant of a potent derivative showed diminished cytoprotection levels, suggesting that the 8-hydroxyquinaldine (B167061) (2-methyl-8-hydroxyquinoline) scaffold was less suitable for that particular activity. mdpi.com This indicates that the 2-methyl group can introduce steric hindrance that may negatively impact binding to certain biological targets. Conversely, the electron-donating nature of the methyl group can also modulate the electronic distribution within the quinoline ring system, which may influence its reactivity and binding affinity for other targets.

The 8-hydroxyl group, in conjunction with the nitrogen atom in the quinoline ring, forms a bidentate chelation site that is fundamental to the biological activity of many 8-hydroxyquinoline derivatives. tandfonline.comdovepress.com This structural feature allows these compounds to form stable complexes with a variety of divalent metal ions. tandfonline.comdovepress.com The ability to chelate metal ions is central to the diverse medicinal properties of 8HQs, including their antineurodegenerative, anticancer, and antimicrobial activities. tandfonline.comresearchgate.net

The chelation of metal ions can restore metal homeostasis, which is often dysregulated in various diseases. tandfonline.com The biological activity of this compound is therefore likely to be heavily dependent on its metal-chelating properties conferred by the 8-hydroxyl group and the quinoline nitrogen. The formation of metal complexes can lead to various downstream effects, such as the inhibition of metalloenzymes or the transport of metal ions across cell membranes. nih.govnih.gov

Systematic Structural Modifications at Different Positions

Systematic structural modifications of the 8-hydroxyquinoline scaffold have been a common strategy to explore and optimize biological activity. Introducing substituents at the C-5 and C-7 positions has been identified as a promising approach to develop more potent drugs. researchgate.net For instance, the well-known compound clioquinol features both a chloro group at the 5-position and an iodo group at the 7-position. researchgate.netmdpi.com

Modifications at the 2-position have also been explored. A study on 5-aryl-2-methylquinolin-8-ol ligands demonstrated that these compounds could be converted into new ruthenium(II)-p-cymene complexes with cytotoxic and antimicrobial activities. researchgate.net This highlights the potential for the 2-methyl group to serve as a point for further derivatization or to influence the coordination chemistry of the molecule.

The following table summarizes the impact of substituents at different positions on the quinoline ring of 8-hydroxyquinoline derivatives, providing a basis for understanding the SAR of this compound.

| Position | Substituent | Impact on Bioactivity | Reference |

| 7 | Iodo | Increases lipophilicity, acts as a Zn ionophore, enhances cytotoxic activity in the presence of Zn, improves metabolic stability. | nih.govnih.gov |

| 2 | Methyl | Can introduce steric hindrance, potentially reducing activity for some targets; modulates electronic properties. | mdpi.com |

| 8 | Hydroxyl | Essential for metal chelation in conjunction with the ring nitrogen, which is fundamental to many biological activities. | tandfonline.comdovepress.com |

| 5 & 7 | Halogens | Combination of halogens (e.g., chloro and iodo in clioquinol) can lead to potent bioactivity. | researchgate.netmdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For quinoline derivatives, QSAR studies have been employed to identify key molecular descriptors that govern their bioactivity.

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is another computational tool that defines the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to exert a specific biological activity. For 8-hydroxyquinoline derivatives, a pharmacophore model would typically include features such as a metal-chelating site (defined by the 8-hydroxyl and quinoline nitrogen), hydrophobic regions, and hydrogen bond donors/acceptors.

The development of a pharmacophore model for a specific target allows for the virtual screening of large compound libraries to identify new potential inhibitors. For example, a pharmacophore model for cyclooxygenase-2 (COX-2) inhibitors was developed based on potent cyclic imide compounds, which could then be used to screen for novel ligands. nih.gov Similarly, a pharmacophore model based on the known interactions of this compound with a biological target could be constructed to design new derivatives with improved affinity and selectivity. The model would highlight the key spatial relationships between the iodo, methyl, and hydroxyl groups that are critical for binding.

Investigation of Isosteric Replacements and Bioisosteres

In medicinal chemistry, the strategic replacement of functional groups with other groups of similar physical or chemical properties, known as isosteric or bioisosteric replacement, is a fundamental tool for optimizing lead compounds. drughunter.com This approach is employed to enhance potency, improve selectivity, alter metabolic pathways, and reduce toxicity. drughunter.com The quinolin-8-ol scaffold has been the subject of extensive investigation where isosteric and bioisosteric modifications have been explored to modulate the biological and physicochemical properties of its derivatives.

Research into the structure-activity relationships of the 8-hydroxyquinoline core has revealed that modifications at various positions, including the replacement of the entire quinoline ring system, can have profound effects on activity. For instance, studies on analogues have shown that even shifting the position of the quinoline nitrogen can lead to a reduction in toxicity, highlighting the sensitivity of the scaffold to structural changes. nih.gov Similarly, replacing the quinoline core with non-chelating structures like isoquinolin-7-ol or naphthalen-2-ol also results in a loss of toxicity for certain endpoints. nih.gov

A key area of investigation has been the substitution pattern on the phenyl ring of the quinoline scaffold. In a series of tetrahydroquinoline analogs, the presence and position of halogen atoms were found to be critical for biological activity. acs.org A comparison of a 5-bromo analog with a 5,7-dibromo analog demonstrated a four-fold increase in potency for the latter, suggesting a positive interaction for halogen substitution at the 7-position. acs.org However, the introduction of a third bromine atom led to a decrease in activity, indicating an optimal substitution pattern for target engagement. acs.org

Further illustrating the concept of bioisosteric replacement, one study successfully substituted a quinoline moiety with an isoquinoline (B145761) ring system. rsc.org This modification was designed to improve the limited cellular activity of the parent quinoline derivatives and resulted in a significant enhancement of selectivity for the HER2 kinase over EGFR. rsc.org

The data in the following table summarizes key findings from studies involving isosteric and bioisosteric replacements on the quinolin-8-ol scaffold and related structures.

| Parent Scaffold/Compound | Isosteric/Bioisosteric Replacement | Resulting Scaffold/Compound | Observed Effect on Activity/Properties | Reference |

|---|---|---|---|---|

| Quinolinone | Replacement of quinolinone ring with a naphthol derivative | Naphthol derivative | Activity was retained, indicating naphthol is a viable bioisostere for the quinolinone ring in this context. | acs.org |

| Quinoline | Bioisosteric replacement of quinoline with isoquinoline | Isoquinoline derivative | Significantly improved selectivity for HER2 over EGFR (7- to 12-fold enhancement). | rsc.org |

| 8-Hydroxyquinoline | Replacement of the quinoline core with a naphthalen-2-ol | Naphthalen-2-ol | Resulted in a lack of toxicity, suggesting the quinoline nitrogen is key for this specific biological activity. | nih.gov |

| Monobromo-tetrahydroquinoline | Addition of a second bromine atom at the 7-position | 5,7-Dibromo-tetrahydroquinoline | ~4-fold increase in potency. | acs.org |

| 8-Hydroxyquinoline | Replacement of the 7-position substituent with a carboxylic acid moiety | 8-Hydroxy-quinoline-7-carboxylic acid | Identified as a crucial pharmacophore for Pim-1 kinase inhibition. | nih.govresearchgate.net |

These findings underscore the utility of isosteric and bioisosteric replacements in refining the pharmacological profile of quinoline-based compounds. The substitution of the iodine at the 7-position with other halogens or functional groups like carboxylic acid, as well as the replacement of the entire quinoline backbone with bioisosteres like isoquinoline or naphthol, provides critical insights into the specific structural requirements for desired biological activities. nih.govrsc.orgacs.orgnih.govresearchgate.net The 8-hydroxy-quinoline 7-carboxylic acid moiety, in particular, has been identified as a critical pharmacophore for inhibiting Pim-1 kinase, where it is believed to interact with key residues in the ATP-binding pocket. nih.govresearchgate.net

Mechanistic Investigations of 7 Iodo 2 Methylquinolin 8 Ol in Biological Systems Non Human Models

In Vitro Assays for Target Identification and Validation

In vitro studies are crucial for identifying the molecular targets with which a compound interacts. For 8-hydroxyquinoline (B1678124) derivatives, these investigations often focus on enzymes, particularly metalloenzymes, and their ability to function as ionophores, modulating ion channel activity.

The 8-hydroxyquinoline scaffold is a known inhibitor of various enzymes, often those that require metal cofactors for their catalytic activity. The introduction of a methyl group at the 2-position of the quinoline (B57606) ring has been shown to enhance inhibitory potency in certain cases.

A notable example is the inhibition of the Botulinum Neurotoxin A Light Chain (BoNT/A LC), a zinc-dependent metalloprotease. Studies on a series of quinolinol compounds identified them as effective inhibitors of this enzyme. acs.org Specifically, the methylated version of Clioquinol (B1669181), 5-chloro-7-iodo-2-methyl-8-hydroxyquinoline (also known as 2-Methyl-clioquinol), demonstrated improved inhibitory activity compared to its unmethylated parent compound. acs.orgnih.gov This suggests that the 2-methyl group is well-tolerated and may contribute favorably to binding within the enzyme's active site. nih.gov

| Compound | Target Enzyme | IC₅₀ (μM) | Improvement in Potency | Source |

|---|---|---|---|---|

| Clioquinol (5-Chloro-7-iodo-8-hydroxyquinoline) | Botulinum Neurotoxin A Light Chain (BoNT/A LC) | 20.5 | N/A | nih.gov |

| 2-Methyl-clioquinol (5-Chloro-7-iodo-2-methyl-8-hydroxyquinoline) | Botulinum Neurotoxin A Light Chain (BoNT/A LC) | 14.1 | 31% | acs.orgnih.gov |

Beyond specific neurotoxins, the anticancer activity of 8-HQ derivatives like Clioquinol has been linked to the inhibition of the proteasome, a key cellular machinery for protein degradation. dovepress.comnih.gov This inhibitory action is thought to be elicited through the compound's ionophore properties. dovepress.com Other metalloenzymes potentially targeted by 8-hydroxyquinolines include ribonucleotide reductase, which is essential for DNA synthesis, and matrix metalloproteinases, which play a role in cancer metastasis. nih.gov

The primary "binding" activity described for 7-Iodo-2-methylquinolin-8-ol and its analogues is not to classical protein receptors but rather the chelation of divalent metal ions. nih.gov The 8-hydroxyquinoline structure contains a nitrogen atom in the quinoline ring and a phenolate (B1203915) oxygen atom, which act as electron donor sites, enabling the formation of stable complexes with metal ions. dovepress.comnih.gov

These compounds exhibit a selective affinity for certain metal ions, most notably copper (Cu²⁺) and zinc (Zn²⁺). dovepress.commdpi.com This selective chelation is fundamental to their biological activity, as the dysregulation of metal homeostasis is implicated in many disease processes. nih.govtandfonline.com The ability of these compounds to bind to and transport these specific metal ions is a key feature of their mechanism. tandfonline.com While Clioquinol is noted to have a relatively low but selective binding ability for these ions, this is sufficient to exert potent biological effects. mdpi.com The specific binding affinities can be fine-tuned by the substitution pattern on the quinoline scaffold. nih.gov

The ionophoric nature of 8-hydroxyquinoline derivatives allows them to modulate the activity of certain ion channels, not by direct binding to the channel protein itself, but by altering intracellular ion concentrations. Research has shown that Clioquinol can activate the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel. dovepress.com This activation is not direct but is a consequence of the compound's ability to transport zinc. Clioquinol increases the intracellular concentration of Zn²⁺, and it is this elevation of cytoplasmic zinc that in turn activates the TRPA1 channel. dovepress.com Given that this compound shares the same core metal-binding structure, it may be hypothesized to possess similar ion channel modulating capabilities via its function as a metal ionophore.

Cellular Assays in Cultured Cell Lines

Cellular assays provide insight into how a compound is taken up by cells, where it localizes, and the downstream effects it has on cellular functions and signaling pathways.

A critical factor for the biological activity of 8-hydroxyquinoline derivatives is their ability to cross cellular membranes. The halogen atoms on the quinoline ring, such as the iodine at position 7, are known to increase the lipophilicity of the molecule. dovepress.comnih.gov This enhanced lipophilicity facilitates passage across the lipid bilayer of the cell membrane. nih.gov

The mechanism of cellular uptake is closely tied to the compound's role as an ionophore. Derivatives like Clioquinol and PBT2 (a second-generation 8-hydroxyquinoline) can chelate extracellular metal ions like copper and zinc, forming neutral, lipophilic complexes. tandfonline.com These metal-compound complexes are then able to diffuse across the cell membrane. Once inside the cell, the metal ion can be released from the complex, leading to an increase in the intracellular concentration of that metal. tandfonline.com This process of transporting metal ions into the cell is a key aspect of their mechanism, leading to the accumulation of metals like copper within the cell, which can trigger subsequent cellular events. acs.org The cationic amphiphilic structures of some 8-HQ derivatives can also interact directly with the bacterial lipid bilayer, potentially altering membrane integrity and leading to cell death. nih.gov

Once inside the cell, the altered metal ion homeostasis initiated by compounds like this compound can have profound effects on various cellular signaling cascades and gene expression.

The antitumor activity of Clioquinol, for instance, is associated with its ability to inhibit the proteasome. dovepress.comnih.gov This inhibition can trigger apoptotic cancer cell death through several potential pathways. acs.org Research on a ruthenium-clioquinol complex has demonstrated an ability to induce caspase-dependent cell death in leukemia cells. researchgate.net Furthermore, this complex was found to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway in a proteasome-independent manner. researchgate.net The NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and proliferation, and its inhibition is a significant therapeutic strategy in cancer.

The accumulation of reactive metal ions like copper can also increase reactive oxygen species (ROS), leading to oxidative stress and cellular damage, which can contribute to apoptosis. tandfonline.com Therefore, the effects of this compound on cellular pathways are likely multifaceted, stemming from its primary ability to disrupt metal ion balance within the cell.

Mitochondrial Function and Reactive Oxygen Species (ROS) Generation

For context, other 8-hydroxyquinoline derivatives have been shown to influence mitochondrial pathways. For instance, platinum(II) complexes of 2-methyl-8-hydroxyquinoline have been observed to induce apoptosis by decreasing the potential of the mitochondrial membrane and enhancing ROS levels in cancer cell lines. nih.gov However, it is crucial to note that these findings are not directly applicable to this compound, as substitutions on the quinoline ring are known to significantly alter biological activity. nih.govnih.gov

Apoptosis and Cell Cycle Regulation in Disease Models (e.g., cancer cell lines, pathogen-infected cells)

There is limited specific information in the available scientific literature regarding the precise mechanisms of this compound in the regulation of apoptosis and the cell cycle in disease models.

Studies on related compounds offer some insights into potential, though unconfirmed, activities. For example, a platinum(II) complex of 2-methyl-8-hydroxyquinoline was found to arrest the cell cycle at the G2 and G1 phases in T24 cancer cells, which was associated with the upregulation of p21 and p27 and downregulation of cyclin A, CDK1, and Cdc25A. nih.gov Another study on 8-hydroxyquinoline derivatives has shown that some compounds can induce apoptosis. researchgate.net It is important to emphasize that these are not direct findings for this compound, and the specific effects of the iodo- and methyl- substitutions at the 7- and 2-positions, respectively, on these processes have not been detailed.

Metal Chelation in Biological Contexts

The ability to chelate metal ions is a well-established characteristic of the 8-hydroxyquinoline scaffold. nih.gov This property is central to the biological activities of many of its derivatives. nih.gov

Modulation of Essential Metal Homeostasis (e.g., Iron, Copper, Zinc)

Specific studies detailing the modulation of iron, copper, and zinc homeostasis by this compound are not extensively documented. However, the 8-hydroxyquinoline core is known to be a privileged structure for interacting with various metal ions. acs.org Halogenated 8-hydroxyquinolines, such as 5-chloro-7-iodo-8-quinolinol (clioquinol), are known to be involved in metal(II) chelation. nih.gov The substitution pattern on the quinoline ring significantly influences the metal-binding affinity and the subsequent biological effects. acs.orgnih.gov

Impact on Metal-Dependent Enzyme Activity

There is a lack of direct evidence from published studies on the specific impact of this compound on the activity of metal-dependent enzymes. The broader class of 8-hydroxyquinoline derivatives has been investigated as inhibitors of various metalloenzymes, including matrix metalloproteinases. acs.org Structure-activity relationship studies have shown that substitutions on the quinoline ring are critical in determining these inhibitory activities. researchgate.net For instance, 2-methyl-8-hydroxyquinoline showed weak inhibition of certain enzymes compared to other analogs, highlighting the influence of the methyl group. researchgate.net

Role of Metal Chelation in Observed Biological Effects

For the broader class of 8-hydroxyquinolines, metal chelation is considered a key mechanism for their therapeutic effects, which range from anticancer to antimicrobial activities. acs.orgnih.gov The chelation of metal ions can disrupt their homeostasis within cells or pathogens, leading to the observed biological outcomes. However, without specific studies on this compound, the precise role of its metal-chelating properties in any potential biological effects remains to be elucidated.

In Vivo Mechanistic Studies in Preclinical Animal Models (Non-Human)

As of the current available literature, there are no specific in vivo mechanistic studies published for this compound in preclinical animal models. While some related 8-hydroxyquinoline derivatives have undergone in vivo testing, these results cannot be directly extrapolated to this compound due to the significant impact of chemical structure on biological activity, distribution, and metabolism. For example, a platinum complex of 2-methyl-8-hydroxyquinoline demonstrated in vivo antitumor activity in one study. nih.gov

Pharmacodynamic Biomarker Discovery and Validation

Direct pharmacodynamic biomarker discovery and validation studies specifically for this compound are not extensively documented in publicly available research. However, based on the known mechanisms of closely related 8-hydroxyquinoline compounds, several potential biomarkers can be inferred. The principal mechanism of action for this class of compounds is the chelation of metal ions, which can lead to a variety of downstream effects that are measurable as pharmacodynamic biomarkers.

For instance, the related compound clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) has been shown to act as a zinc ionophore. nih.gov Compounds with an iodine moiety at the C-7 position of the quinoline ring, such as clioquinol, are capable of acting as zinc ionophores. nih.govtandfonline.com This suggests that a key pharmacodynamic effect of this compound would be the alteration of intracellular zinc concentrations. Therefore, potential pharmacodynamic biomarkers could include:

Changes in intracellular zinc levels: Measurement of intracellular zinc concentrations in target tissues following administration of the compound.

Modulation of zinc-dependent enzyme activity: As many enzymes rely on zinc for their function, alterations in their activity could serve as biomarkers. For example, matrix metalloproteinases (MMPs) are zinc-dependent enzymes that are often targeted in pathological conditions.

Expression levels of metal-responsive genes: Genes that are regulated by intracellular metal concentrations could be monitored.

A study investigating inhibitors of botulinum neurotoxin A (BoNT/A) light chain, a zinc-dependent protease, provides insight into the potential for biomarker discovery. In this study, 8-hydroxyquinoline derivatives were found to inhibit the enzyme, with the 8-hydroxy group playing a crucial role in the chelation of the catalytic zinc. nih.gov This suggests that the inhibition of specific zinc-dependent enzymes could be a key biomarker for the activity of this compound.

Ex Vivo Analysis of Target Engagement and Pathway Modulation in Tissues

Ex vivo studies provide a valuable platform for understanding the engagement of a compound with its target and its effect on cellular pathways within a tissue context. While specific ex vivo analyses for this compound are limited, studies on analogous compounds offer a clear direction for such investigations.

The primary target engagement for this compound is expected to be zinc-dependent proteins. The 8-hydroxyquinoline scaffold is a well-established chelator of divalent metal ions. nih.govtandfonline.com The engagement with these protein targets can be assessed ex vivo by measuring the inhibition of their enzymatic activity or by observing changes in their downstream signaling pathways.

For example, a study on clioquinol demonstrated its ability to inhibit the nerve growth factor (NGF)-induced stimulation of RNA synthesis in neonatal rat superior cervical ganglion organ cultures. nih.gov This indicates a modulation of specific cellular signaling pathways. While clioquinol had little effect on RNA synthesis in the absence of NGF, it abolished the stimulatory effect of NGF, suggesting a specific interaction with this pathway. nih.gov DNA and protein synthesis were also inhibited by clioquinol in these ex vivo models. nih.gov

Based on this, ex vivo analysis of tissues treated with this compound could focus on:

Inhibition of zinc-dependent enzymes: Assaying the activity of enzymes like BoNT/A light chain or MMPs in tissue homogenates.

Modulation of signaling pathways: Examining the phosphorylation status or expression levels of key proteins in pathways known to be influenced by zinc homeostasis or by the specific targets of the compound.

Induction of apoptosis: The antitumor activity of some 8-hydroxyquinoline derivatives is linked to the induction of apoptosis through the formation of copper complexes that inhibit the proteasome. tandfonline.com Ex vivo tissue analysis could, therefore, include assays for markers of apoptosis, such as caspase activation.

A study on inhibitors of BoNT/A light chain demonstrated the improved potency of 2-methyl substituted 8-hydroxyquinolines. Specifically, 2-methyl-clioquinol showed a 31% improvement in potency compared to clioquinol. nih.gov This highlights the significance of the 2-methyl group in enhancing target engagement.

Interaction with Biological Macromolecules (e.g., DNA, RNA, Proteins)

The biological activity of this compound is intrinsically linked to its interactions with biological macromolecules, primarily proteins, and to a lesser extent, nucleic acids. These interactions are largely driven by its metal-chelating properties.

Proteins: The most significant interactions of this compound are with metalloproteins, particularly those containing zinc or copper. The 8-hydroxyquinoline moiety forms a stable chelate with the metal ion within the protein's active site, often leading to inhibition of the protein's function. nih.gov

A key example is the inhibition of the botulinum neurotoxin A light chain, a zinc-dependent endopeptidase. A study identified 8-hydroxyquinoline derivatives as inhibitors of this enzyme. nih.gov The necessity of the 8-hydroxy group for this inhibition suggests a direct chelation of the catalytic zinc ion. nih.gov The introduction of a methyl group at the 2-position of the quinoline ring was found to improve the inhibitory activity of these compounds. nih.gov

Interactive Data Table: Inhibition of BoNT/A LC by 8-Hydroxyquinoline Derivatives

| Compound | Structure | IC50 (µM) |

| 8-Hydroxyquinoline | 8-hydroxy-quinoline | > 30 |

| Clioquinol (58) | 5-chloro-7-iodo-8-hydroxy-quinoline | 20.3 |

| 2-Methyl-clioquinol (59) | 5-chloro-7-iodo-2-methyl-8-hydroxy-quinoline | 14.1 |

| Chloroxine (60) | 5,7-dichloro-8-hydroxy-quinoline | 11.5 |

| 2-Methyl-chloroxine (61) | 2-methyl-5,7-dichloro-8-hydroxy-quinoline | 10.1 |

Data sourced from a study on BoNT/A LC inhibitors. nih.gov

DNA and RNA: The interaction of 8-hydroxyquinoline derivatives with nucleic acids is generally considered to be indirect, often mediated by their metal complexes. Some metal complexes of 8-hydroxyquinoline derivatives have been shown to bind to DNA, with intercalation being a possible mode of interaction. tandfonline.com However, direct binding of the free ligand is less common.

A study on the closely related compound clioquinol found that it could inhibit DNA and RNA synthesis in neonatal rat superior cervical ganglia in vitro. nih.gov This inhibition was dose-dependent and occurred both in the presence and absence of nerve growth factor, suggesting a more direct effect on the machinery of nucleic acid synthesis, possibly through the chelation of essential metal ions required by the enzymes involved. nih.gov

The ability of 8-hydroxyquinoline derivatives to form lipophilic complexes with metal ions can facilitate their transport across cellular membranes, leading to increased intracellular concentrations of the metal-ligand complex. These complexes can then interact with various cellular components, including proteins and nucleic acids, to exert their biological effects. The presence of halogen groups, such as the iodo group at the 7-position, is known to increase the lipophilicity of the molecule, which can enhance its cellular uptake and, consequently, its interaction with intracellular macromolecules. tandfonline.com

Advanced Applications of 7 Iodo 2 Methylquinolin 8 Ol in Research

Radiopharmaceutical Precursors and Radiochemistry (Non-Human Imaging)

The presence of an iodine atom in the 7-position of 2-methylquinolin-8-ol makes it an ideal precursor for the synthesis of radiolabeled imaging agents. The stable iodine can be replaced with radioactive isotopes of iodine, such as ¹²³I, ¹²⁵I, or ¹³¹I, to create radiopharmaceuticals for non-invasive preclinical imaging and biochemical studies.

Synthesis of ¹²³I, ¹²⁵I, or ¹³¹I-Labeled 7-Iodo-2-methylquinolin-8-ol Derivatives

The synthesis of radioiodinated derivatives of this compound would typically involve isotopic exchange reactions. In these reactions, the non-radioactive ¹²⁷I atom on the quinoline (B57606) ring is swapped with a radioactive isotope. This can be achieved through various established radioiodination methods. nih.gov

One common approach is electrophilic radioiodination, where a source of radioactive iodide (e.g., Na[¹²³I]) is oxidized to an electrophilic species that then substitutes the stable iodine atom on the aromatic ring. Another potential method is copper-catalyzed radioiodination, which can proceed under milder conditions. nih.gov The choice of method would depend on the desired specific activity and the stability of the precursor molecule under the reaction conditions.

The general synthetic strategy would involve:

Precursor Synthesis: Preparation of high-purity this compound.

Radiolabeling: Reaction of the precursor with a radioactive iodine isotope (e.g., [¹²³I]NaI) in the presence of an oxidizing agent or a catalyst.

Purification: Separation of the radiolabeled product from unreacted radioactive iodide and the precursor using techniques like high-performance liquid chromatography (HPLC).

The final product, for instance, [¹²³I]this compound, would then be formulated in a suitable buffer for in vitro or in vivo studies.

In Vitro and Ex Vivo Radioligand Binding Studies in Animal Tissues

Once radiolabeled, for example with ¹²⁵I (a gamma emitter with a long half-life suitable for laboratory assays), this compound can be used as a radioligand to study the distribution and density of specific molecular targets in animal tissues. The 8-hydroxyquinoline (B1678124) core is known to chelate metal ions, and its derivatives can interact with various biological molecules.

In Vitro Binding: In these studies, tissue homogenates or slices from preclinical animal models would be incubated with the radiolabeled compound. The amount of radioactivity bound to the tissue would be measured to determine the concentration of the target sites. Competition assays, where a non-radiolabeled compound is used to displace the radioligand, can be employed to determine the binding affinity (Ki) and specificity of the interaction.

Ex Vivo Autoradiography: In this technique, the radiolabeled compound is administered to a live animal. After a specific time, the animal is euthanized, and tissues of interest are sectioned and exposed to a photographic film or a phosphor imaging screen. The resulting autoradiograms provide a detailed map of the radioligand's distribution within the tissue, offering insights into the regional localization of the target.

Non-Invasive Imaging Probes for Molecular Targets in Preclinical Models (SPECT/PET applications)

Labeling this compound with a gamma-emitting isotope like ¹²³I (half-life of 13.2 hours) would render it suitable for in vivo imaging in preclinical animal models using Single Photon Emission Computed Tomography (SPECT). SPECT is a powerful nuclear medicine imaging technique that allows for the three-dimensional visualization of the distribution of a radiotracer within the body.

If a positron-emitting iodine isotope like ¹²⁴I were used, the resulting radiotracer could be employed in Positron Emission Tomography (PET) imaging. Both PET and SPECT are highly sensitive techniques that can provide quantitative information about physiological and pathological processes at the molecular level. nih.gov

A [¹²³I]this compound based probe could potentially be used to:

Image metal ion dysregulation in neurological disorders.

Track the biodistribution of quinoline-based therapeutic agents.

Visualize specific enzyme or receptor systems that the molecule may bind to.

The development of such a probe would require thorough preclinical evaluation, including studies on its biodistribution, pharmacokinetics, and target specificity in animal models of disease.

Fluorescent Probes and Sensors

The 8-hydroxyquinoline scaffold is inherently fluorescent, a property that is often enhanced upon chelation with metal ions. scispace.com This characteristic makes this compound a promising platform for the design of novel fluorescent probes and sensors for various analytes.

Design and Synthesis of Luminescent this compound Derivatives

While 8-hydroxyquinoline itself is weakly fluorescent, its derivatives can be engineered to exhibit enhanced luminescence. The fluorescence of 8-hydroxyquinoline is often quenched by an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the quinoline nitrogen. mdpi.comnih.gov Binding to a metal ion inhibits this process, leading to a "turn-on" fluorescent response. nih.gov

The design of luminescent derivatives of this compound could involve:

Modification of the Quinoline Ring: Introducing electron-donating or electron-withdrawing groups at other positions on the quinoline ring can tune the photophysical properties, such as the excitation and emission wavelengths.

Functionalization at the Methyl Group: The 2-methyl group can be functionalized to introduce other chemical moieties that can modulate the fluorescence or introduce specificity for a particular analyte.

Formation of Metal Complexes: The synthesis of stable, highly luminescent complexes with various metal ions (e.g., aluminum, zinc) is a common strategy to create robust fluorescent materials.

The synthesis of these derivatives would leverage standard organic chemistry transformations to modify the this compound backbone.

Applications as Metal Ion Sensors and pH Indicators

The ability of the 8-hydroxyquinoline core to bind to a wide range of metal ions makes this compound a strong candidate for development as a fluorescent metal ion sensor. nih.gov Upon chelation with a metal ion, a significant change in the fluorescence intensity or a shift in the emission wavelength can be observed, allowing for the detection and quantification of the target ion. The selectivity for a particular metal ion can be fine-tuned by modifying the structure of the quinoline ligand.

| Potential Target Metal Ion | Sensing Principle | Expected Fluorescent Response |

| Zn²⁺ | Chelation-enhanced fluorescence (CHEF) | "Turn-on" fluorescence |

| Al³⁺ | Chelation-enhanced fluorescence (CHEF) | Strong "turn-on" fluorescence |

| Cu²⁺ | Fluorescence quenching via electron or energy transfer | "Turn-off" fluorescence |

| Fe³⁺ | Fluorescence quenching via electron or energy transfer | "Turn-off" fluorescence |

Furthermore, 8-hydroxyquinoline derivatives can act as pH indicators. nih.govrsc.org The protonation state of the quinoline nitrogen and the hydroxyl group changes with pH, which in turn affects the electronic structure and the fluorescence properties of the molecule. This can lead to a pH-dependent fluorescent response, allowing for the monitoring of pH changes in chemical or biological systems. Typically, these sensors can operate in an "off-on-off" manner, showing fluorescence only within a specific pH range. acs.org

| pH Range | Predominant Species | Fluorescence |

| Acidic (pH < 5) | Protonated (Quinolinium form) | Quenched |

| Neutral (pH ~ 7) | Neutral form | Fluorescent |

| Basic (pH > 9) | Deprotonated (Phenolate form) | Quenched |

Intracellular Imaging and Sensing in Cell Biology Research

The 8-hydroxyquinoline scaffold is renowned for its ability to form stable complexes with various metal ions, a property that is often accompanied by a significant change in fluorescence. This "turn-on" or "turn-off" fluorescent response upon metal binding makes these compounds excellent candidates for the development of chemical sensors for detecting metal ions in biological systems. While direct studies on this compound for intracellular imaging are not extensively documented, the well-established behavior of its structural analogs provides a strong basis for its potential in this area.

Derivatives of 8-hydroxyquinoline are widely employed as fluorescent probes for the detection and imaging of intracellular metal ions, most notably zinc (Zn²⁺). The coordination of the quinoline nitrogen and the hydroxyl oxygen to a metal ion restricts intramolecular rotation and alters the electronic properties of the molecule, leading to an enhancement or quenching of its fluorescence. Given that this compound retains this fundamental chelating motif, it is anticipated to exhibit similar metal-sensing capabilities.

The presence of the methyl group at the 2-position can influence the compound's lipophilicity and membrane permeability, which are crucial for intracellular applications. Furthermore, the iodo-substituent can modulate the photophysical properties of the molecule, potentially shifting the excitation and emission wavelengths to regions more suitable for biological imaging and reducing background interference from autofluorescence.

Table 1: Potential Intracellular Ion Sensing Applications of this compound Based on Analogous Compounds

| Target Ion | Sensing Mechanism | Potential Advantages of this compound |

| Zn²⁺ | Chelation-induced fluorescence enhancement | Improved membrane permeability and altered spectral properties due to the 2-methyl and 7-iodo substituents. |

| Fe³⁺ | Chelation-induced fluorescence quenching | The heavy iodine atom may enhance spin-orbit coupling, potentially influencing the quenching efficiency. |

| Cu²⁺ | Formation of a non-fluorescent complex | The specific substituents may fine-tune the selectivity for copper over other biologically relevant metal ions. |

It is hypothesized that this compound could be utilized to visualize fluctuations in labile zinc concentrations within cellular compartments, providing insights into zinc signaling pathways and their role in various physiological and pathological processes. Further research is warranted to synthesize and characterize fluorescent probes based on this compound and to evaluate their efficacy in living cells.

Materials Science and Supramolecular Chemistry

The ability of this compound to act as a bidentate ligand makes it a valuable building block in the construction of complex supramolecular architectures and advanced materials with tailored properties.

Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of these materials, such as porosity, stability, and functionality, are highly dependent on the nature of the metal and the organic linker. 8-Hydroxyquinolinate and its derivatives are frequently used as ligands in the synthesis of coordination polymers and MOFs due to their excellent chelating ability and rigid structure.

While specific examples of coordination polymers or MOFs incorporating this compound are not yet prevalent in the literature, the principles of crystal engineering suggest its suitability for such applications. The nitrogen and oxygen atoms of the 8-hydroxyquinoline moiety can coordinate to a variety of metal centers, while the quinoline ring provides a rigid backbone for the formation of extended networks. The iodine atom at the 7-position could introduce additional functionalities, such as halogen bonding interactions, which can be exploited to direct the self-assembly process and to create specific network topologies. Furthermore, the porosity of MOFs constructed with this ligand could be utilized for gas storage, separation, or catalysis.

Metal complexes of 8-hydroxyquinoline and its derivatives are well-known for their excellent electroluminescent properties and have been extensively used in the fabrication of Organic Light-Emitting Diodes (OLEDs). The archetypal example is tris(8-hydroxyquinolinato)aluminum (Alq₃), which has been a benchmark green emitter in OLED technology for decades.

Recent research has demonstrated the potential of a zinc(II) complex of 2-methyl-8-quinolinol as a luminescent material for OLEDs. This provides strong evidence that metal complexes of this compound would also be promising candidates for similar applications. The 2-methyl group can enhance the solubility and volatility of the metal complex, facilitating its deposition in thin films for device fabrication.

The presence of the heavy iodine atom is expected to have a significant impact on the photophysical properties of the resulting metal complexes. The heavy atom effect can promote intersystem crossing from the singlet excited state to the triplet excited state, which could lead to efficient phosphorescence. This would be highly advantageous for OLEDs, as it would allow for the harvesting of both singlet and triplet excitons, potentially leading to higher internal quantum efficiencies. The emission color of the complex can be tuned by the choice of the central metal ion and by the electronic effects of the substituents on the quinoline ring.

Table 2: Predicted Photophysical Properties of a Putative Zn(II) Complex of this compound for OLED Applications

| Property | Predicted Characteristic | Rationale |

| Emission Type | Potential for phosphorescence | Heavy atom effect of iodine promoting intersystem crossing. |

| Emission Color | Tunable (likely in the green-yellow region) | Dependent on the metal center and ligand electronic structure. |

| Quantum Yield | Potentially high | Possibility of harvesting both singlet and triplet excitons. |

| Thermal Stability | Good | 8-hydroxyquinoline complexes are known for their thermal robustness. |

The development of new luminescent materials based on this compound could lead to more efficient and color-tunable OLEDs for display and lighting applications.

Metal complexes of 8-hydroxyquinoline derivatives have been investigated as catalysts in a variety of organic transformations. The metal center acts as the active site for catalysis, while the 8-hydroxyquinolinate ligand can influence the catalyst's stability, solubility, and steric and electronic properties, thereby affecting its activity and selectivity.

Although specific catalytic applications of this compound metal complexes are yet to be extensively explored, the structural features of this ligand suggest its potential in several areas of catalysis. For instance, complexes of this ligand with transition metals such as copper, palladium, or nickel could be investigated for their activity in cross-coupling reactions, which are fundamental transformations in organic synthesis. The steric bulk of the 2-methyl group and the electronic influence of the 7-iodo substituent could be leveraged to control the outcome of these reactions.